molecular formula C8H12FI B2558180 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287335-04-8

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2558180
CAS No.: 2287335-04-8
M. Wt: 254.087
InChI Key: DGNNUBMUENOGMN-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, membrane permeability, and metabolic stability .

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate halogenated reagents. One common method includes the addition of iodine to [1.1.1]propellane to form 1,3-diiodobicyclo[1.1.1]pentane, followed by substitution with a fluoropropyl group . This reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale photochemical reactions to construct the bicyclo[1.1.1]pentane core .

Chemical Reactions Analysis

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in the synthesis of other derivatives.

    1-(3-Chloropropyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with different halogen substituents, leading to varied reactivity and applications.

    1-(3-Bromopropyl)-3-iodobicyclo[1.1.1]pentane: Another halogenated derivative with distinct properties.

The uniqueness of 1-(3-Fluoropropyl)-3-iodobicyclo[11

Properties

IUPAC Name

1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNUBMUENOGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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